molecular formula C8H9Cl2N3 B2938226 2-(Chloromethyl)-3-methylimidazo[4,5-c]pyridine;hydrochloride CAS No. 2416243-45-1

2-(Chloromethyl)-3-methylimidazo[4,5-c]pyridine;hydrochloride

Cat. No. B2938226
CAS RN: 2416243-45-1
M. Wt: 218.08
InChI Key: AORNLDQGIIYJQW-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-3-methylimidazo[4,5-c]pyridine;hydrochloride” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as 2-Picolyl chloride hydrochloride . It is an off-white chunky solid .


Synthesis Analysis

The synthesis of “2-(Chloromethyl)-3-methylimidazo[4,5-c]pyridine;hydrochloride” involves the use of 2-pyridinylmethanol. This compound is added under stirring and cooling (0°C) to 300 ml (4.1 mol) of SOCl2 during 2h. The solution obtained is then refluxed for 1h. The excess of SOCl2 is removed in vacuum and the solid residue is used in the next stage as it is .


Chemical Reactions Analysis

“2-(Chloromethyl)-3-methylimidazo[4,5-c]pyridine;hydrochloride” has been used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It was also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C and is soluble in water . Its melting point ranges from 124.0 to 127.0°C . It is also hygroscopic .

Scientific Research Applications

Synthesis of Magnetic Resonance Imaging (MRI) Contrast Agents

This compound has been utilized in the synthesis of Gd^3+ diethylenetriaminepentaacetic acid bisamide complex , which is a Zn^2±sensitive MRI contrast agent . This application is significant in the field of medical imaging, as it contributes to the development of contrast agents that can provide clearer and more precise images for diagnostic purposes.

Base-Catalyzed Alkylation Reactions

In organic synthesis, this chemical serves as a reagent in base-catalyzed alkylation of p-tert-butylcalix 6arene and p-tert-butylcalix5arene in DMF (Dimethylformamide) . These reactions are important for creating complex organic structures that can be used in various chemical studies and pharmaceutical applications.

Organoboron Derivatives Synthesis

Although not directly mentioned, compounds like EN300-26623732 can be involved in the synthesis of organoboron derivatives, which are crucial for C–C bond formation in modern synthetic chemistry . These derivatives are used in palladium-mediated transformations and other coupling methods, which are foundational techniques in the creation of complex organic molecules.

Hydrochloride Salt Formation

The compound’s ability to form hydrochloride salts is essential in the pharmaceutical industry. These salts often have improved solubility and stability, making them more suitable for drug formulation and delivery .

Development of Zn^2+ Sensitive Agents

The compound’s use in the development of Zn^2+ sensitive agents is particularly noteworthy. These agents can be used to detect the presence of zinc ions, which play a crucial role in biological processes and are important markers in various diseases .

Safety and Hazards

This compound is harmful by ingestion, inhalation, and skin absorption. It is a severe irritant of the skin, eyes, mucous membranes, and upper respiratory tract. High concentrations are extremely destructive to these tissues . When heated to decomposition, it emits highly toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas .

properties

IUPAC Name

2-(chloromethyl)-3-methylimidazo[4,5-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3.ClH/c1-12-7-5-10-3-2-6(7)11-8(12)4-9;/h2-3,5H,4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMWIRYZHCTLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CN=C2)N=C1CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-3-methylimidazo[4,5-c]pyridine;hydrochloride

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